molecular formula C6H13N3O2 B1362611 2-Morpholin-4-ylacetohydrazide CAS No. 770-17-2

2-Morpholin-4-ylacetohydrazide

Cat. No.: B1362611
CAS No.: 770-17-2
M. Wt: 159.19 g/mol
InChI Key: YCEXZVLTZDWEFH-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylacetohydrazide is a chemical compound with the molecular formula C6H13N3O2. It is known for its unique structure, which includes a morpholine ring attached to an acetohydrazide group.

Scientific Research Applications

2-Morpholin-4-ylacetohydrazide has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Morpholin-4-ylacetohydrazide indicates that it may cause harm if inhaled, swallowed, or comes into contact with skin . It is advised to avoid contact with skin and eyes, wear impervious gloves and safety glasses, and use dry clean up procedures to avoid generating dust .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylacetohydrazide typically involves the reaction of morpholine with acetohydrazide. One common method includes the following steps:

    Starting Materials: Morpholine and acetohydrazide.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Morpholine is added to a solution of acetohydrazide in the chosen solvent. The mixture is then heated under reflux for several hours.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylacetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylacetohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-acetic acid hydrazide
  • N-amino-2-morpholin-4-ylacetamide
  • Morpholin-4-yl-acetic acid, hydrazide

Uniqueness

2-Morpholin-4-ylacetohydrazide is unique due to its specific structure, which combines a morpholine ring with an acetohydrazide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-morpholin-4-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-8-6(10)5-9-1-3-11-4-2-9/h1-5,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEXZVLTZDWEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325995
Record name 2-morpholin-4-ylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-17-2
Record name 770-17-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-morpholin-4-ylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Morpholinyl)acetohydrazide
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Synthesis routes and methods I

Procedure details

In a 25 mL, 3-neck round-bottom flask, methyl 2-morpholinoacetate (0.25 g, 1.0 eq.) was dissolved in ethanol (5 mL) at RT. Hydrazine hydrate (0.087 g, 1.1 eq.) was introduced dropwise at RT and the reaction mixture was refluxed at 95° C. for 20 h. The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg) to afford the crude 2-morpholinoacetohydrazide (0.23 g) which was used without further purification in the following step.
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0.25 g
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5 mL
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0.087 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methyl 2-morpholin-4-ylacetate (1.0 g, 6.28 mmol) in 1 mL of anhydrous ethanol was added anhydrous hydrazine (0.305 mL, 6.28 mmol). The solution was heated to reflux temperature overnight. The solvent was then removed under reduced pressure and the product was isolated as a solid in a quantitative yield and was used without further purification: 1H NMR (CDCl3) δ8.11 (br s, 1H), 3.87 (br s, 2H), 3.71 (t, 4H), 3.09 (s, 6H), 2.53 (t, 4H); ES-MS (m/z) 160 [M+H]+.
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1 g
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1 mL
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Synthesis routes and methods IV

Procedure details

As described for example 112a, morpholin-4-yl-acetic acid methyl ester in butanol was reacted with hydrazine hydrate (1.2 equivalents) at 100° C. for 1 h. Evaporation of all volatiles and crystallization from n-butanol/toluene afforded the title compound as a white solid (yield: 68%). 1H-NMR (300 MHz, DMSO): δ=2.40 (m, 4H), 2.90 (s, 2H), 3.57 (m, 4H), 4.24 (s, 2H), 8.91 (s, 1H).
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Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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